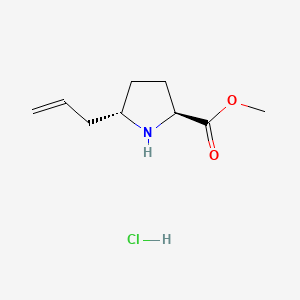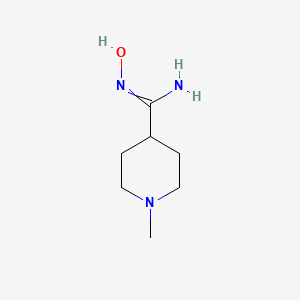
2-Aminooxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooxazole-5-carbaldehyde is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid. This method forms the oxazole ring, which can then be further functionalized to introduce the amino and aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminooxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can react with acylating or alkylating agents to form amides or alkylated derivatives.
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, leading to ring expansion or other modifications.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, alkyl halides, and electrophiles such as bromine or chlorine. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and alkylated derivatives. These products can have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
2-Aminooxazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aminooxazole-5-carbaldehyde involves its interaction with molecular targets through its primary amine and aldehyde groups. These functional groups can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. For example, in antitubercular applications, the compound may target enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Similar to 2-Aminooxazole, 2-Aminothiazole contains a five-membered ring with nitrogen and sulfur atoms.
2-Aminobenzoxazole: This compound features a benzene ring fused to an oxazole ring and has applications in muscle relaxants and cardiovascular treatments.
Uniqueness
2-Aminooxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with both amino and aldehyde functional groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. Its potential role in chemical evolution as a precursor of RNA nucleotides further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2-amino-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
InChI Key |
YXFXNFGCDVMEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)
